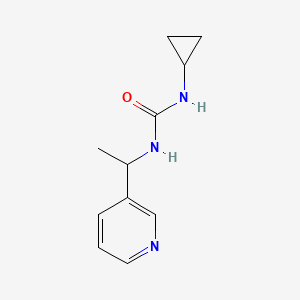
4-(Propylcarbamoylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Propylcarbamoylamino)benzamide, also known as PCA, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 214.26 g/mol. PCA is a derivative of benzamide and is synthesized through a multi-step process involving the reaction of benzamide with propyl isocyanate.
作用機序
The exact mechanism of action of 4-(Propylcarbamoylamino)benzamide is not fully understood. However, it has been suggested that 4-(Propylcarbamoylamino)benzamide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 4-(Propylcarbamoylamino)benzamide may also act by modulating the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
4-(Propylcarbamoylamino)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, in animal models. 4-(Propylcarbamoylamino)benzamide has also been shown to reduce pain and fever in animal models. In addition, 4-(Propylcarbamoylamino)benzamide has been shown to have antioxidant and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
4-(Propylcarbamoylamino)benzamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in large quantities. 4-(Propylcarbamoylamino)benzamide is also soluble in water, which makes it easy to administer to animals. However, there are also limitations to the use of 4-(Propylcarbamoylamino)benzamide in lab experiments. It has been shown to have low bioavailability and a short half-life in animal models, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the use of 4-(Propylcarbamoylamino)benzamide in scientific research. One potential direction is the development of new 4-(Propylcarbamoylamino)benzamide derivatives with improved pharmacological properties. Another potential direction is the investigation of the potential use of 4-(Propylcarbamoylamino)benzamide in combination with other therapeutic agents for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of 4-(Propylcarbamoylamino)benzamide and its potential therapeutic applications.
合成法
The synthesis of 4-(Propylcarbamoylamino)benzamide involves several steps. Firstly, benzamide is reacted with propyl isocyanate in the presence of a catalyst to form 4-(propylcarbamoyl)benzamide. This intermediate product is then treated with ammonia to form 4-(propylcarbamoylamino)benzamide. The final product is obtained through recrystallization and purification.
科学的研究の応用
4-(Propylcarbamoylamino)benzamide has been extensively used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. 4-(Propylcarbamoylamino)benzamide has also been shown to have potential as a novel therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
4-(propylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-2-7-13-11(16)14-9-5-3-8(4-6-9)10(12)15/h3-6H,2,7H2,1H3,(H2,12,15)(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQGQHPEZBAOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=C(C=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Propylcarbamoylamino)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7460867.png)
![2-[4-[2-(4-Methoxyphenoxy)propanoylamino]-3-methylphenoxy]acetic acid](/img/structure/B7460875.png)

![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)




![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)

